N-(4-BROMO-2-CHLOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Overview
Description
N-(4-BROMO-2-CHLOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H18BrClN4O and its molecular weight is 409.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2-chlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is 408.03525 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Interaction Studies
One study discusses the molecular interactions of a structurally related antagonist, providing insights into its binding with the CB1 cannabinoid receptor. This research, utilizing the AM1 molecular orbital method for conformational analysis, could serve as a foundation for understanding the interactions of N-(4-bromo-2-chlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide with various biological targets (Shim et al., 2002).
Synthetic Chemistry and SAR Analysis
Another relevant study explores the synthesis and structure-activity relationship (SAR) of inhibitors related to farnesyl protein transferase. This research, focusing on the synthesis of novel derivatives, could provide valuable insights into the chemical synthesis and potential biological applications of N-(4-bromo-2-chlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide (Mallams et al., 1998).
Antibacterial and Anticancer Evaluation
Research on the synthesis, antibacterial, and anticancer evaluation of heterocyclic compounds, including those similar in structure to N-(4-bromo-2-chlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, shows promising results in developing new therapeutic agents. These compounds were tested for their efficacy against various bacterial strains and tumor cell lines, offering potential applications in the development of new anticancer and antibacterial agents (Bondock & Gieman, 2015).
Lewis Basic Catalysts for Hydrosilylation
A study on l-piperazine-2-carboxylic acid derived N-formamide as a Lewis basic catalyst for the hydrosilylation of N-aryl imines highlights the application of piperazine derivatives in catalysis. This research demonstrates the high enantioselectivity and broad substrate profile of these catalysts, suggesting potential applications in asymmetric synthesis (Wang et al., 2006).
Novel Rho Kinase Inhibitors
Another study focuses on the scalable and facile synthetic process for a novel Rho kinase inhibitor, highlighting the pharmaceutical application of piperazine derivatives in treating central nervous system disorders. This research might provide a methodological framework for the synthesis of N-(4-bromo-2-chlorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide for potential therapeutic applications (Wei et al., 2016).
Properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN4O/c18-13-4-5-16(15(19)11-13)21-17(24)23-9-7-22(8-10-23)12-14-3-1-2-6-20-14/h1-6,11H,7-10,12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXQVDZXESEDOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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